Cas no 887246-76-6 (1-benzyl 4-ethyl (2S)-2-aminobutanedioate)

1-Benzyl 4-ethyl (2S)-2-aminobutanedioate is a chiral ester derivative of aspartic acid, featuring a benzyl group at the 1-position and an ethyl ester at the 4-position. The (2S) configuration ensures stereochemical purity, making it valuable for asymmetric synthesis and pharmaceutical applications. Its bifunctional structure, combining an amine and ester group, allows for versatile reactivity in peptide coupling and derivatization. The benzyl protecting group enhances stability while permitting selective deprotection under mild conditions. This compound is particularly useful in the synthesis of enantiomerically pure intermediates, contributing to the development of bioactive molecules and fine chemicals. Its well-defined stereochemistry and functional group compatibility make it a reliable building block in organic and medicinal chemistry.
1-benzyl 4-ethyl (2S)-2-aminobutanedioate structure
887246-76-6 structure
Product name:1-benzyl 4-ethyl (2S)-2-aminobutanedioate
CAS No:887246-76-6
MF:C13H17NO4
Molecular Weight:251.278383970261
CID:5666736
PubChem ID:86616030

1-benzyl 4-ethyl (2S)-2-aminobutanedioate 化学的及び物理的性質

名前と識別子

    • EN300-27727642
    • 1-benzyl 4-ethyl (2S)-2-aminobutanedioate
    • 887246-76-6
    • 4-Ethyl 1-(phenylmethyl) L-aspartate
    • インチ: 1S/C13H17NO4/c1-2-17-12(15)8-11(14)13(16)18-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3/t11-/m0/s1
    • InChIKey: FNKBMLSDWOSQKO-NSHDSACASA-N
    • SMILES: O(CC1C=CC=CC=1)C([C@H](CC(=O)OCC)N)=O

計算された属性

  • 精确分子量: 251.11575802g/mol
  • 同位素质量: 251.11575802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 18
  • 回転可能化学結合数: 8
  • 複雑さ: 274
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 78.6Ų

1-benzyl 4-ethyl (2S)-2-aminobutanedioate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27727642-2.5g
1-benzyl 4-ethyl (2S)-2-aminobutanedioate
887246-76-6 95.0%
2.5g
$1315.0 2025-03-19
Enamine
EN300-27727642-1g
1-benzyl 4-ethyl (2S)-2-aminobutanedioate
887246-76-6
1g
$671.0 2023-09-10
Enamine
EN300-27727642-10g
1-benzyl 4-ethyl (2S)-2-aminobutanedioate
887246-76-6
10g
$2884.0 2023-09-10
Enamine
EN300-27727642-10.0g
1-benzyl 4-ethyl (2S)-2-aminobutanedioate
887246-76-6 95.0%
10.0g
$2884.0 2025-03-19
Enamine
EN300-27727642-0.5g
1-benzyl 4-ethyl (2S)-2-aminobutanedioate
887246-76-6 95.0%
0.5g
$645.0 2025-03-19
Enamine
EN300-27727642-0.1g
1-benzyl 4-ethyl (2S)-2-aminobutanedioate
887246-76-6 95.0%
0.1g
$591.0 2025-03-19
Enamine
EN300-27727642-5.0g
1-benzyl 4-ethyl (2S)-2-aminobutanedioate
887246-76-6 95.0%
5.0g
$1945.0 2025-03-19
Enamine
EN300-27727642-0.05g
1-benzyl 4-ethyl (2S)-2-aminobutanedioate
887246-76-6 95.0%
0.05g
$563.0 2025-03-19
Enamine
EN300-27727642-0.25g
1-benzyl 4-ethyl (2S)-2-aminobutanedioate
887246-76-6 95.0%
0.25g
$617.0 2025-03-19
Enamine
EN300-27727642-1.0g
1-benzyl 4-ethyl (2S)-2-aminobutanedioate
887246-76-6 95.0%
1.0g
$671.0 2025-03-19

1-benzyl 4-ethyl (2S)-2-aminobutanedioate 関連文献

1-benzyl 4-ethyl (2S)-2-aminobutanedioateに関する追加情報

Comprehensive Overview of 1-benzyl 4-ethyl (2S)-2-aminobutanedioate (CAS No. 887246-76-6): Properties, Applications, and Innovations

1-benzyl 4-ethyl (2S)-2-aminobutanedioate (CAS No. 887246-76-6) is a chiral ester derivative of aminobutanedioic acid, widely recognized for its role in pharmaceutical synthesis and specialty chemical applications. This compound features a benzyl and ethyl ester group, coupled with a stereospecific (2S)-2-amino configuration, making it a valuable intermediate in asymmetric synthesis. Its unique structure has garnered attention in drug development, particularly for peptide-based therapeutics and enzyme inhibitors.

In recent years, the demand for chiral building blocks like 1-benzyl 4-ethyl (2S)-2-aminobutanedioate has surged due to advancements in targeted drug delivery and precision medicine. Researchers frequently search for "CAS 887246-76-6 solubility" or "(2S)-2-aminobutanedioate derivatives," reflecting its relevance in optimizing drug formulations. The compound’s high enantiomeric purity (>98%) ensures minimal side effects in bioactive molecules, aligning with the industry’s shift toward green chemistry and sustainable synthesis.

The synthesis of 1-benzyl 4-ethyl (2S)-2-aminobutanedioate typically involves stereoselective catalysis or enzymatic resolution, methods praised for their low environmental impact. A trending topic in forums includes "scalable production of chiral esters," highlighting the need for cost-effective manufacturing. Its lipophilic properties also make it a candidate for prodrug design, addressing challenges like oral bioavailability—a hot topic in pharmacokinetics research.

Beyond pharmaceuticals, this compound finds niche applications in flavor and fragrance industries, where its esterified backbone contributes to subtle aromatic profiles. Analytical techniques such as HPLC and NMR are critical for quality control, with queries like "CAS 887246-76-6 analytical methods" rising in search engines. Regulatory compliance (e.g., REACH, FDA guidelines) further underscores its safe handling in industrial settings.

Innovations around 1-benzyl 4-ethyl (2S)-2-aminobutanedioate continue to emerge, particularly in bioconjugation and nanocarrier systems. As the scientific community explores "amino acid ester drug delivery," this compound’s versatility positions it as a cornerstone in next-generation therapeutics. Its stability under physiological pH and compatibility with pegylation techniques further amplify its potential.

In summary, CAS No. 887246-76-6 represents a convergence of chiral chemistry, pharmaceutical innovation, and industrial applicability. With ongoing research into its derivatives, this compound is poised to address critical gaps in personalized medicine and sustainable manufacturing, answering the growing demand for efficient, high-purity intermediates.

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